![molecular formula C18H25N5O B7643008 N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
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Overview
Description
N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, commonly known as DMP785, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain.
Mechanism of Action
DMP785 acts as a selective antagonist of the N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain. By blocking the activity of the this compound receptor, DMP785 can modulate the excitatory neurotransmission in the brain and prevent the overactivation of the receptor, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
DMP785 has been shown to have a number of biochemical and physiological effects in animal models. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain. In addition, DMP785 can reduce the levels of inflammatory cytokines in the brain, which are associated with neuroinflammation and neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMP785 in lab experiments is its selectivity for the N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide receptor, which allows for more precise modulation of the receptor activity. In addition, DMP785 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using DMP785 is its relatively low potency compared to other this compound receptor antagonists, which may require higher doses to achieve the desired effects.
Future Directions
There are several future directions for the research on DMP785. One potential application is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of its effects on synaptic plasticity and learning and memory processes in the brain. Furthermore, the development of more potent and selective N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide receptor antagonists based on the structure of DMP785 could lead to the discovery of new therapeutic agents for neurological disorders.
Synthesis Methods
The synthesis of DMP785 involves the reaction of 4-(dimethylamino)benzaldehyde with 1-(2-bromoethyl)-4-(1H-pyrazol-4-yl)piperidine in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.
Scientific Research Applications
DMP785 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, DMP785 has been shown to improve cognitive function and memory in animal models of aging and cognitive impairment.
properties
IUPAC Name |
N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-22(2)16-7-5-6-14(10-16)11-19-18(24)23-9-4-3-8-17(23)15-12-20-21-13-15/h5-7,10,12-13,17H,3-4,8-9,11H2,1-2H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBLYJSILPELNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CNC(=O)N2CCCCC2C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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